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molecular formula C8H6BrIO B185315 2-Bromo-1-(4-iodophenyl)ethanone CAS No. 31827-94-8

2-Bromo-1-(4-iodophenyl)ethanone

Cat. No. B185315
M. Wt: 324.94 g/mol
InChI Key: FSIBMLJFLPWMTD-UHFFFAOYSA-N
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Patent
US07867629B2

Procedure details

Dissolving 27 g (83 mmol) of crude 2-bromo-4′-iodo acetophenone thus obtained and 8.0 g (85 mmol) of 2-aminopyridine into 200 milliliter of ethanol, adding 10 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and ethanol, thereby obtaining 21 g of 2-(4-iodophenyl)-imidazo [1,2-a] pyridine (yield: 82%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1.C(=O)([O-])O.[Na+]>C(O)C>[I:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)I
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, separation
FILTRATION
Type
FILTRATION
Details
with filtration
WASH
Type
WASH
Details
resultant crystals were washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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